molecular formula C5H5ClN2O4S B2676172 methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1532000-54-6

methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2676172
CAS No.: 1532000-54-6
M. Wt: 224.62
InChI Key: JUPRTCJWTVXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (CAS: 115703-22-5; molecular formula: C₅H₅ClN₂O₄S; molecular weight: 224.61 g/mol) is a pyrazole derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 5 and a methyl ester (-COOCH₃) at position 4 of the heterocyclic ring . Its SMILES notation (COC(=O)C1=C(NN=C1)S(=O)(=O)Cl) and InChIKey (JUPRTCJWTVXBNZ-UHFFFAOYSA-N) confirm the planar structure, with the chlorosulfonyl group enhancing electrophilic reactivity. The compound exhibits a collision cross-section (CCS) of 144.5 Ų for the [M+H]+ ion, as determined by computational modeling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPRTCJWTVXBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. One common method includes the reaction of methyl 5-hydroxy-1H-pyrazole-4-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl derivative.

    Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in the synthesis of drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functionalities into target molecules. The pyrazole ring can also participate in coordination with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Sulfonyl vs. Sulfamoyl vs. Sulfanyl

The chlorosulfonyl group in the target compound distinguishes it from analogs with sulfamoyl (-SO₂NH₂) or sulfanyl (-S-) substituents. For example:

Compound Substituent at Position 5 Reactivity/Applications Reference
Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate -SO₂Cl High reactivity in nucleophilic substitutions; precursor for sulfonamides
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate -SO₂NH₂ Reduced reactivity; potential antimicrobial activity due to sulfamoyl group
Methyl 5-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate -S-(4-ClC₆H₄) Thioether linkage; lower electrophilicity, suited for metal coordination

Key Insight : The -SO₂Cl group in the target compound enables facile substitution reactions (e.g., with amines to form sulfonamides), whereas sulfamoyl derivatives (e.g., ) are more stable and may exhibit direct bioactivity. Sulfanyl analogs (e.g., ) prioritize stability over reactivity, making them useful in materials science or catalysis.

Ester Group Variations: Methyl vs. Ethyl

The methyl ester in the target compound contrasts with ethyl esters in analogs, impacting lipophilicity and hydrolysis rates:

Compound Ester Group Molecular Weight (g/mol) Hydrolysis Rate (Relative) Reference
This compound -COOCH₃ 224.61 Fast (due to smaller alkyl)
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate -COOC₂H₅ 238.65 Slower (enhanced lipophilicity)

Carboxylic Acid Derivatives

Hydrolysis of pyrazole esters to carboxylic acids (e.g., ) highlights a key derivatization pathway:

Compound Functional Group Application Reference
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate -COOC₂H₅ Hydrolyzed to carboxylic acid (2a) under basic conditions
This compound -COOCH₃ Likely hydrolyzable to -COOH; stability of -SO₂Cl under basic conditions requires validation

Key Insight : The target compound’s ester group can be hydrolyzed to a carboxylic acid, but the -SO₂Cl group may necessitate mild conditions to avoid decomposition.

Biological Activity

Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its chlorosulfonyl group , which is highly reactive. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter the structure and function of proteins, enzymes, and other cellular components. The following are key interactions:

  • Protein Modification : The compound can react with amino groups in proteins, resulting in sulfonamide bond formation. This modification can affect protein function and interactions.
  • Enzyme Inhibition : By targeting the active sites of enzymes, the compound may inhibit or enhance enzyme activity, depending on the nature of the modification.
  • Cellular Pathways : Derivatives of this compound may interact with various signaling and metabolic pathways, potentially resulting in therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against various pathogens. The chlorosulfonyl moiety is known to inhibit specific enzymes involved in pathogen metabolism, making it a candidate for further studies in antimicrobial drug development .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Its ability to modify proteins and enzymes involved in cancer cell proliferation suggests potential therapeutic applications in oncology .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study assessed the compound's efficacy against common bacterial strains such as E. coli and S. aureus. Results indicated a significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity Evaluation :
    • In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival .
  • Enzyme Inhibition Assays :
    • Enzyme assays showed that this compound could inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntimicrobial, AnticancerCovalent modification of enzymes
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylateStructureAntimicrobialEnzyme inhibition via sulfonamide formation
Methyl 2-(5-methyl-1H-pyrazole-4-carboxylate)StructureAntioxidantFree radical scavenging

Q & A

What are the optimal synthetic routes and conditions for preparing methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves sulfonation of methyl 1H-pyrazole-4-carboxylate derivatives using chlorosulfonyl chloride. Key steps include:

  • Reacting the pyrazole precursor with chlorosulfonyl chloride in inert solvents (e.g., dichloromethane or acetonitrile) under controlled temperatures (0–5°C) to minimize side reactions .
  • Purification via recrystallization or column chromatography to isolate the product. Purity can be confirmed by HPLC and elemental analysis .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies the chlorosulfonyl (-SO₂Cl) and ester (-COOCH₃) groups via characteristic peaks at ~1370 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O stretching), respectively .
  • ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns. For example, the pyrazole ring protons appear as distinct singlets or doublets in δ 6.5–8.5 ppm .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₆H₅ClN₂O₄S: 236.95) .

How does solvent choice influence the stability and reactivity of this compound during reactions?

Methodological Answer:

  • Polar Aprotic Solvents (e.g., DCM, Acetonitrile) : Enhance solubility and stabilize reactive intermediates during sulfonation or nucleophilic substitutions .
  • Moisture Sensitivity : The chlorosulfonyl group is hydrolytically unstable; thus, reactions must be conducted under anhydrous conditions. Solvents should be dried over molecular sieves .

What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage environments. Decomposition products (e.g., sulfonic acids) can form upon exposure to humidity .

How can reaction parameters be optimized to minimize decomposition during sulfonation?

Advanced Research Focus:

  • Temperature Gradients : Gradual addition of chlorosulfonyl chloride at low temperatures (0–5°C) reduces exothermic side reactions .
  • Catalytic Bases : Use of K₂CO₃ or triethylamine to neutralize HCl byproducts, improving reaction efficiency .
  • In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate before over-sulfonation occurs .

What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

Advanced Research Focus:

  • The -SO₂Cl group acts as a strong electrophile, facilitating substitutions (e.g., with amines or thiols) via a two-step mechanism: (i) nucleophilic attack at sulfur, followed by (ii) chloride departure. Computational studies (DFT) can model transition states and predict regioselectivity .

How can structural modifications enhance the biological activity of pyrazole-4-carboxylate derivatives?

Advanced Research Focus:

  • Functional Group Interplay : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 5-position to enhance electrophilicity for targeted protein binding .
  • Bioisosteric Replacements : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and bioavailability .

How can contradictory reports on biological activity be resolved for this compound class?

Advanced Research Focus:

  • Purity Assessment : Contaminants (e.g., unreacted starting materials) may skew bioactivity results. Use orthogonal purity checks (HPLC, NMR) .
  • Assay Standardization : Compare activities under uniform conditions (e.g., pH, temperature) to isolate structural effects from experimental variability .

What factors govern regioselectivity in substitutions at the pyrazole 4- and 5-positions?

Advanced Research Focus:

  • Steric and Electronic Effects : The 5-position is more electrophilic due to conjugation with the ester group, favoring substitutions there. Steric hindrance at the 4-position can redirect reactivity .
  • Directing Groups : Use of Lewis acids (e.g., AlCl₃) can alter regioselectivity by coordinating to the pyrazole ring .

What are the optimal conditions for hydrolyzing the methyl ester to the carboxylic acid derivative?

Methodological Answer:

  • Basic Hydrolysis : Treat with NaOH (2M) in aqueous THF at 60°C for 6–8 hours. Monitor by TLC until ester peaks (Rf ~0.7) disappear .
  • Acid Workup : Neutralize with HCl (1M) and extract the carboxylic acid product. Confirm conversion via IR loss of ester C=O (~1700 cm⁻¹) and emergence of -COOH (~2500–3000 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.